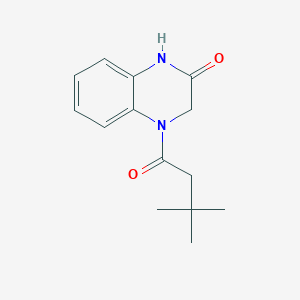
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX5461 has been shown to have potential in cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription.
Mecanismo De Acción
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription. This selectivity is thought to be due to the higher demand for ribosomal RNA synthesis in cancer cells, which makes them more vulnerable to this compound-induced inhibition of RNA polymerase I transcription. This compound has also been shown to induce DNA damage and activate the p53 pathway in cancer cells, leading to increased apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription, which allows for more targeted and effective treatment. However, this compound has also been shown to have limited efficacy in certain cancer types, such as colorectal cancer, which may limit its clinical utility. Additionally, this compound has been shown to have some off-target effects, such as inhibition of RNA polymerase III transcription, which may complicate interpretation of experimental data.
Direcciones Futuras
For N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide research include exploring its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy, as well as investigating its efficacy in cancer types that have shown resistance to traditional treatments. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects, as well as to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
Métodos De Síntesis
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide is synthesized through a multi-step process involving the reaction of 2-cyano-3-(cyclopentylamino)acrylic acid with methylamine, followed by cyclization and subsequent reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting product is purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In vitro studies have shown that this compound selectively targets cancer cells with high levels of ribosomal DNA transcription, leading to decreased cell proliferation and increased apoptosis. In vivo studies have also demonstrated the potential of this compound in cancer treatment, with significant tumor growth inhibition observed in multiple animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(12-7-3-4-8-12)15(18)13-10-11-6-2-5-9-14(11)20-16(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQAWWFVPRXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)







![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)





